molecular formula C14H27ClN2O3 B2416423 tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride CAS No. 2193064-50-3

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride

Cat. No.: B2416423
CAS No.: 2193064-50-3
M. Wt: 306.83
InChI Key: GQEKARRUDXKFTM-UHFFFAOYSA-N
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Description

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H26N2O3·HCl. It is known for its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Properties

IUPAC Name

tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKARRUDXKFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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